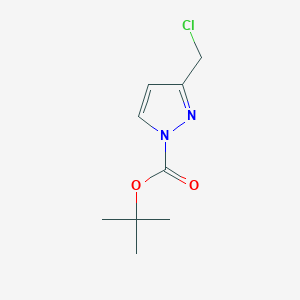

tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate

Description

tert-Butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate is a Boc-protected pyrazole derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of the pyrazole ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its reactive chloromethyl group enables further functionalization via nucleophilic substitution or coupling reactions. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic workflows while allowing selective deprotection under acidic conditions .

Pyrazole derivatives are widely utilized due to their structural versatility and biological relevance. The chloromethyl group in this compound distinguishes it from other Boc-protected pyrazoles, offering unique reactivity for alkylation, cross-coupling, or incorporation into larger molecular architectures.

Properties

Molecular Formula |

C9H13ClN2O2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

tert-butyl 3-(chloromethyl)pyrazole-1-carboxylate |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 |

InChI Key |

BIAJUYFBRDNTSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

Chloromethylation: The pyrazole ring is chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The resulting chloromethyl pyrazole is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate.

Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, although these are less common for this specific compound.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide or tetrahydrofuran.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

- Substituted pyrazoles with various functional groups depending on the nucleophile used.

- Carboxylic acids from the hydrolysis of the ester group.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology and Medicine:

- Potential use in the design of bioactive molecules and pharmaceuticals.

- Investigated for its role in enzyme inhibition and receptor binding studies.

Industry:

- Utilized in the production of agrochemicals and specialty chemicals.

- Explored for applications in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzymes or modifying receptor sites. The tert-butyl ester group provides stability and lipophilicity, enhancing its bioavailability and cellular uptake.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and functional groups of analogous tert-butyl pyrazole carboxylates:

Key Observations :

- Chloromethyl Group: Enables alkylation or substitution reactions (e.g., SN2), unlike bromophenyl or amino derivatives .

- Bromophenyl Group : Facilitates cross-coupling (e.g., Suzuki), expanding access to biaryl structures .

- Hydroxyphenyl Group : Introduces hydrogen-bonding capacity, influencing solubility and crystallinity .

- Selenium-Containing Derivatives : Offer redox-active sites for catalytic or therapeutic applications .

Biological Activity

Tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate is a synthetic compound that belongs to the pyrazole class of heterocycles. Pyrazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of pyrazole derivatives, including this compound, is attributed to their ability to interact with various biological targets:

- Receptor Interaction : Pyrazoles can bind to multiple receptors, influencing various biochemical pathways. This interaction can lead to modulation of enzyme activities and cellular signaling processes.

- Biochemical Pathways : The compound has been shown to affect pathways related to inflammation, oxidative stress, and cell proliferation. Specific pathways include:

- Antioxidant Activity : Pyrazoles can scavenge free radicals, reducing oxidative damage.

- Antimicrobial Effects : They exhibit activity against a range of pathogens by disrupting microbial cell membranes or inhibiting essential enzymes.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. |

| Anti-inflammatory | Reduces inflammation in animal models, potentially through inhibition of COX enzymes. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis. |

| Antioxidant | Protects cells from oxidative stress by scavenging free radicals. |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Activity : A study demonstrated that pyrazole derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : Research indicated that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

- Anticancer Properties : In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.